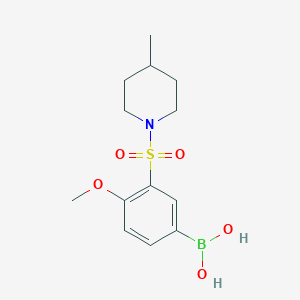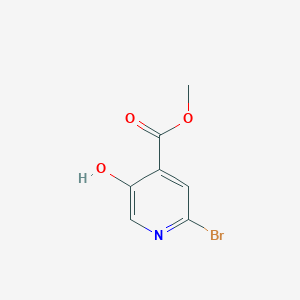
Methyl 2-broMo-5-hydroxyisonicotinate
Übersicht
Beschreibung
“Methyl 2-bromo-5-hydroxyisonicotinate” is a chemical compound with the CAS Number: 1256810-42-0 . It has a molecular weight of 232.03 and its IUPAC name is methyl 2-bromo-5-hydroxyisonicotinate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-hydroxyisonicotinate” is 1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-hydroxyisonicotinate” is a solid compound . Unfortunately, no further physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : A study by Morita and Shiotani (1986) details a synthesis approach involving ethyl 3-hydroxyisonicotinate, a compound related to Methyl 2-broMo-5-hydroxyisonicotinate. This process involves O-alkylation, cyclization, hydrolysis, and decarboxylation steps to produce furo[2,3-c]pyridin-3(2H)-one and its derivatives (Morita & Shiotani, 1986).
Nicotinic Acid Preparation : Research by Clark (1976) describes the preparation of Methyl nicotinate-5-2H from methyl 5-bromonicotinate, a compound similar to Methyl 2-broMo-5-hydroxyisonicotinate. The study demonstrates the use of palladium-catalyzed deuterolysis for synthesis, followed by acid hydrolysis (Clark, 1976).
Biological and Chemical Properties
Tautomeric Molecules and Dielectric Behavior : Studies by Sugawara (1994) and Mochida et al. (1994) investigated 9-hydroxyphenalenone derivatives, including 5-methyl and 5-bromo derivatives. These compounds exhibit dynamic properties like tautomerization and reorientational motion in solid state, relevant to understanding the behavior of Methyl 2-broMo-5-hydroxyisonicotinate (Sugawara, 1994); (Mochida et al., 1994).
Antiviral and Antibacterial Properties : A study by Abosadiya et al. (2013) on C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene, a related compound, showed strong antiviral activity against HSV-1 and weak antibacterial properties against Gram-positive bacteria (Abosadiya et al., 2013).
Cytotoxicity and Antitumor Activity : Huang et al. (2017) synthesized compounds including methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate, which demonstrated weak growth inhibition on HepG2 cell lines and higher sensitivity to certain tumor cell lines, indicating potential in cancer research (Huang et al., 2017).
DNA Interaction and Stem Cell Differentiation : Research by Schneider and d’Adda di Fagagna (2012) on Bromodeoxyuridine (a related compound) suggests that exposure to such compounds can influence stem cell differentiation and global DNA methylation, highlighting potential impacts on genetic regulation and development (Schneider & d’Adda di Fagagna, 2012).
Antibacterial Activity : A study by Xu et al. (2003) on bromophenols from the marine red alga Rhodomela confervoides, which include derivatives of bromo-hydroxy compounds similar to Methyl 2-broMo-5-hydroxyisonicotinate, showed notable antibacterial activity, indicating potential applications in antimicrobial research (Xu et al., 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its gas/fumes/vapor/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-hydroxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRHKCPMNCMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-broMo-5-hydroxyisonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



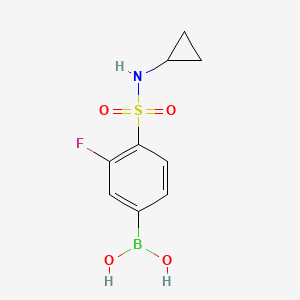
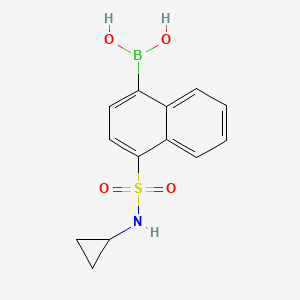
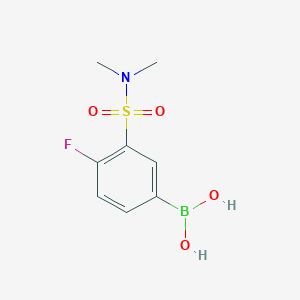
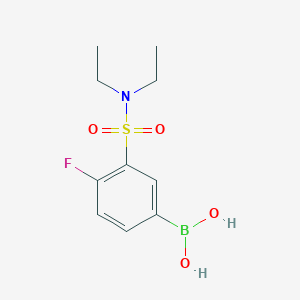
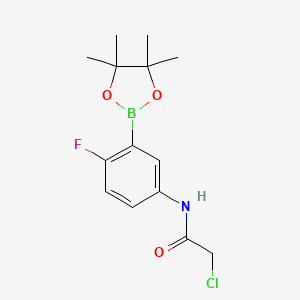
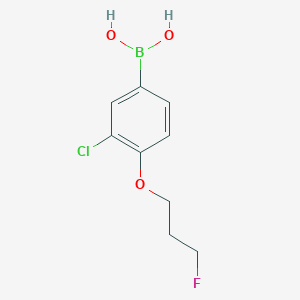
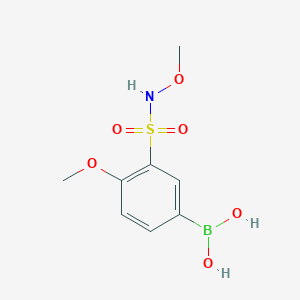
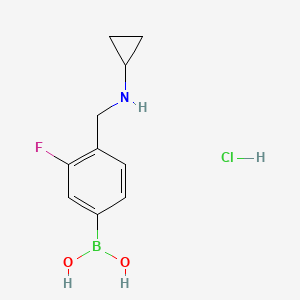
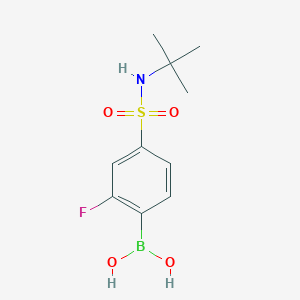
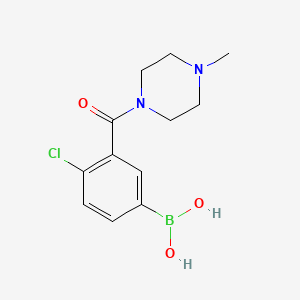
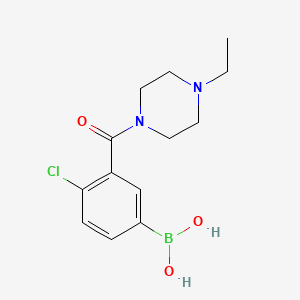
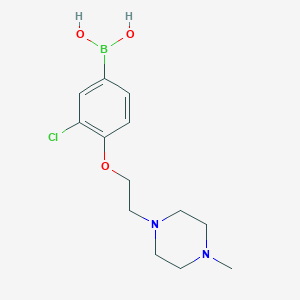
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)
